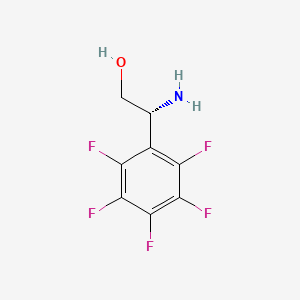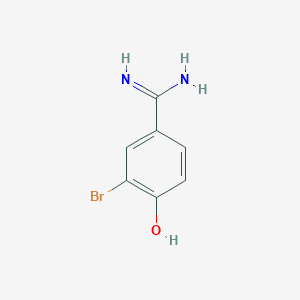
3-Bromo-4-hydroxybenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxybenzamidine: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamidine, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzamidine typically involves the bromination of 4-hydroxybenzamidine. One common method is the bromination of 4-hydroxybenzamidine using bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 4-hydroxybenzamidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxybenzamidine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-hydroxybenzamidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. For example, it may inhibit proteases by binding to their active sites, preventing substrate cleavage .
Comparison with Similar Compounds
4-Hydroxybenzamidine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Bromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an amidine group, leading to different reactivity and applications.
3-Bromo-4,5-dihydroxybenzaldehyde: Has an additional hydroxyl group, which can influence its chemical properties and biological activity.
Uniqueness: 3-Bromo-4-hydroxybenzamidine is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
767261-36-9 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) |
InChI Key |
RGNNKKVUNLXQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


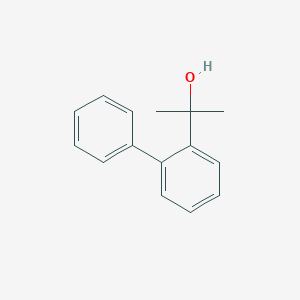
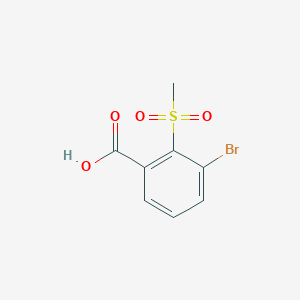
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
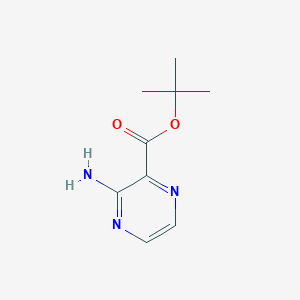
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
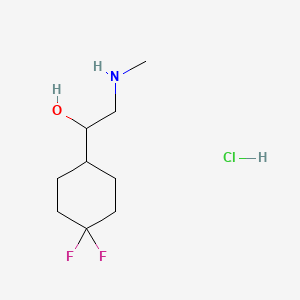
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
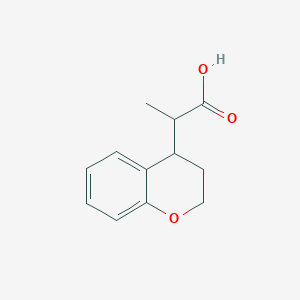

![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13582032.png)

